![molecular formula C11H10F3NO B2530380 N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide CAS No. 2361656-63-3](/img/structure/B2530380.png)
N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide is a chemical compound that belongs to the class of amides. It is also known as TFEA or Trifluoroethylcinnamamide. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide has been shown to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide in lab experiments is its potential to inhibit the activity of COX-2 and HDACs. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity. It has been shown to be toxic to some cell lines at high concentrations.
Orientations Futures
There are several future directions for the study of N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide. One direction is the further study of its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Another direction is the further study of its anti-cancer properties and its potential use in the treatment of cancer. Additionally, the development of more potent and selective inhibitors of COX-2 and HDACs based on the structure of N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide is an area of future research.
Méthodes De Synthèse
The synthesis of N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide is a multi-step process that involves the reaction of 3,4,5-trifluorophenylacetic acid with thionyl chloride to produce 3,4,5-trifluorophenylacetyl chloride. This intermediate is then reacted with ethylamine to produce N-ethyl-3,4,5-trifluorophenylacetamide. Finally, this compound is reacted with acetic anhydride to produce N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide.
Applications De Recherche Scientifique
N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide has been studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
N-[1-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c1-3-10(16)15-6(2)7-4-8(12)11(14)9(13)5-7/h3-6H,1H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPAPAIFKZKKDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)F)F)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

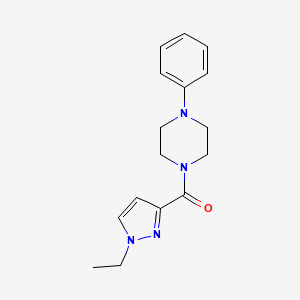

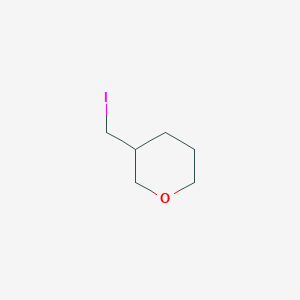
![4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2530303.png)
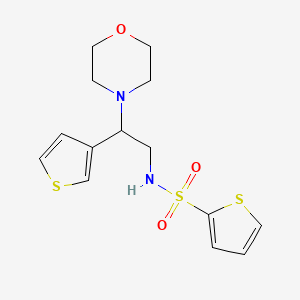
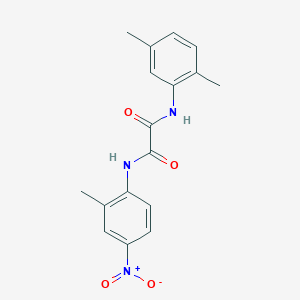
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2530309.png)
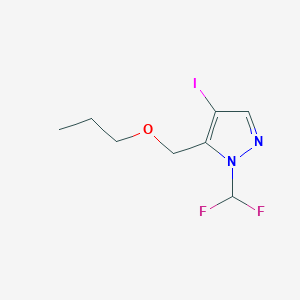
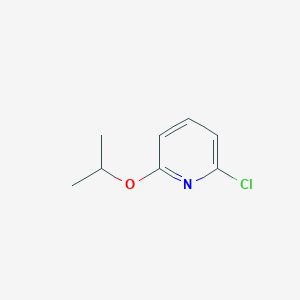
![2-(2-(4-(4-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2530312.png)

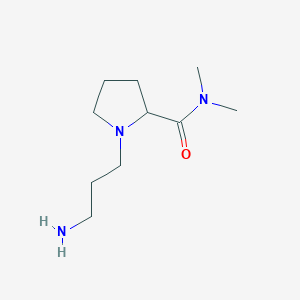
![6-(4-methoxybenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2530316.png)
![7-chloro-4-propyl-1-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2530319.png)